Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate
Description
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperazine ring substituted at the 6-position. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a key component in bromodomain inhibitors and other epigenetic modulators . The ethyl carboxylate group on the piperazine moiety enhances solubility and bioavailability, a common strategy in drug design to optimize pharmacokinetic properties . This compound has been explored in the context of bivalent bromodomain and extra-terminal (BET) inhibitors, though its exact therapeutic applications remain under investigation .
Properties
Molecular Formula |
C12H16N6O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)17-7-5-16(6-8-17)11-4-3-10-14-13-9-18(10)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
SMEWVFQTWYFKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor properties. Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate has been investigated for its potential as a selective inhibitor of various cancer-related kinases. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs) critical for cell cycle regulation. The structure-activity relationship (SAR) analysis suggests that modifications in the triazole and pyridazine moieties can enhance potency against specific cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacterial strains and fungi. The incorporation of a piperazine ring is believed to enhance the lipophilicity and cellular uptake of the molecule, thereby increasing its bioactivity .
Central Nervous System Effects
This compound has been studied for its neuropharmacological effects. Certain derivatives have demonstrated anxiolytic and antidepressant-like activities in preclinical models. These effects are hypothesized to result from modulation of neurotransmitter systems influenced by the triazolo-pyridazine core structure .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. This suggests a possible therapeutic role in conditions such as arthritis and other inflammatory disorders .
Pesticidal Activity
This compound and its derivatives have shown promise as agrochemicals with pesticidal properties. Their ability to disrupt biological processes in pests makes them candidates for development as environmentally friendly pesticides .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, preventing its phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . In neurological applications, it modulates GABA_A receptors, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate and related compounds:
Key Differences and Implications
Core Modifications: AZD5153 incorporates a bivalent structure with two triazolopyridazine-binding units, enabling dual engagement with BET bromodomains. This design confers nanomolar potency, whereas Ethyl 4-([1,2,4]triazolo[...])piperazine-1-carboxylate is monovalent, likely reducing its affinity but improving metabolic stability . Compounds 6–10 () feature indole-ethylamine substituents, which may enhance blood-brain barrier penetration compared to the piperazine-carboxylate group, which prioritizes solubility .
Halogenation: The 6-chloro substituent in Compound 5 () increases reactivity for nucleophilic substitution, making it a versatile intermediate, whereas the ethoxycarbonyl group in the target compound is more stable under physiological conditions .
Biological Activity :
- AZD5153 demonstrates potent BET inhibition (IC₅₀ < 100 nM) and antitumor efficacy in hematologic malignancies, while the target compound’s activity remains less characterized but is hypothesized to target similar pathways .
- Compounds 7 and 8 () show antiproliferative activity in the low micromolar range, suggesting that ethyl carboxylate substitution may offer a balance between potency and solubility .
Biological Activity
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate (CAS Number: 931943-55-4) is a novel compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 276.29 g/mol. The compound features a piperazine core linked to a triazolopyridazine moiety, which is significant for its biological properties.
Biological Activity Overview
Research on this compound indicates several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor progression .
- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit inflammatory mediators. The presence of the triazole ring is often associated with enhanced anti-inflammatory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substitutions on the piperazine and triazole rings. Understanding these relationships helps in optimizing the compound for better potency and selectivity against target enzymes or receptors.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of similar triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation significantly .
- Anti-inflammatory Mechanisms : Another investigation into pyrazole derivatives highlighted their ability to reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential role in managing inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | Anti-inflammatory | 10.0 | |
| Ethyl Triazole | Antiparasitic | 0.262 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases such as c-MET and BRAF(V600E), which are critical in cancer signaling pathways .
- Inflammatory Pathway Modulation : The compound may modulate pathways involving cytokines and other inflammatory mediators, thereby reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
